molecular formula C10H5Cl3O2S B1340599 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride CAS No. 34576-80-2

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1340599
CAS No.: 34576-80-2
M. Wt: 295.6 g/mol
InChI Key: RYIXVDARTFRZDX-UHFFFAOYSA-N
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Description

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride: is a chemical compound with the molecular formula C10H5Cl2O2S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 6-methoxy-1-benzothiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 3 and 7 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Major Products:

    Substitution: Formation of substituted benzothiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines depending on the reducing agent used.

Scientific Research Applications

Chemistry: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound can be used to study the effects of benzothiophene derivatives on biological systems. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.

Medicine: The compound has potential applications in the pharmaceutical industry. It can be used in the synthesis of drug candidates with anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved can vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

  • 3,7-Dichloro-1-benzothiophene-2-carbonyl chloride
  • 6-Methoxy-1-benzothiophene-2-carbonyl chloride
  • 3,7-Dichloro-6-methoxy-1-benzothiophene

Comparison: Compared to its analogs, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both chlorine and methoxy groups. These substituents can significantly influence the compound’s reactivity and its interactions with biological targets. The methoxy group can enhance the compound’s solubility and bioavailability, while the chlorine atoms can increase its electrophilicity, making it more reactive in substitution reactions.

Properties

IUPAC Name

3,7-dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3O2S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIXVDARTFRZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562891
Record name 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34576-80-2
Record name 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorine (24 g) is bubbled into a stirred suspension of 3-chloro-6-methoxy-benzo[b]thiophene-2-carbonyl chloride (9.2 g, 35 mmoles) in chloroform (200 mls) over a period of 30 minutes. After an additional 45 minutes of stirring at room temperature the mixture is stripped of volatiles under reduced pressure. The residue is recrystallized from tetrahydrofuran (100 mls) to afford the pure product (6.6 g): mp=174°-175° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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